
Bis(2,4-dinitrophenyl) phosphate
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Description
Bis(2,4-dinitrophenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H7N4O12P and its molecular weight is 430.18 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Reaction with Hydroxylamine
BDNPP undergoes dephosphorylation with hydroxylamine (NH₂OH) across pH 4–12, following first-order kinetics. Key findings include:
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Initial Cleavage : Nonionic NH₂OH (<0.2 M) attacks the phosphoryl center via its hydroxyl group, releasing ~1.7 mol of 2,4-dinitrophenoxide ion (DNP) .
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Intermediate Pathways :
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O-Phosphorylated Hydroxylamine (2) : This transient intermediate reacts with NH₂OH to form 2,4-dinitrophenyl phosphate (DNPP), which further hydrolyzes to DNP .
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Intramolecular Displacement : A cyclic intermediate forms via displacement of the second DNP group, decomposing to phosphonohydroxylamine and inorganic phosphate .
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Aromatic Nucleophilic Substitution : A novel rearrangement migrates the DNP group from oxygen to nitrogen, producing a cyclic intermediate .
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Kinetic Behavior :
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kₒbₛ increases modestly above pH 10, becoming biphasic.
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Higher [NH₂OH] accelerates DNPP hydrolysis, raising DNP yield .
Reaction with Hydrazine
Hydrazine (NH₂NH₂) reacts via dual mechanisms:
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Sₙ2(Ar) Reaction : Produces 2,4-dinitrophenyl hydrazine and DNPP .
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Phosphoryl Center Attack : Generates a transient phosphorylated hydrazine that rearranges to N-(2,4-dinitrophenyl)-N-phosphonohydrazine .
Reactivity with Hydroxamates
Hydroxamate-based nucleophiles (e.g., benzohydroxamate, deferoxamine) exhibit high reactivity:
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Triester/Diester Reactivity : Rapid nucleophilic attack on diethyl 2,4-dinitrophenyl phosphate (DEDNPP) and ethyl 2,4-dinitrophenyl phosphate (EDNPP), forming phosphorylated intermediates .
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Lossen Rearrangement : Intermediates decompose via this pathway, releasing inorganic phosphate .
Hydrolysis Catalyzed by Dinuclear Fe(III) Complex
BDNPP hydrolysis in the presence of Fe(III) catalysts proceeds via:
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Mechanism :
Mechanistic Insights
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Nucleophilic Reactivity : Oxygen nucleophiles (e.g., NH₂OH, HOO⁻) attack phosphorus, while nitrogen nucleophiles (e.g., NH₂NH₂) show mixed O/N-phosphorylation .
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Brønsted Relationships : Rate constants for O- and N-phosphorylation follow distinct Brønsted plots .
These studies highlight BDNPP’s versatility in probing nucleophilic substitution mechanisms and its utility in modeling phosphoryl transfer reactions in biological systems.
Properties
Molecular Formula |
C12H7N4O12P |
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Molecular Weight |
430.18 g/mol |
IUPAC Name |
bis(2,4-dinitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H7N4O12P/c17-13(18)7-1-3-11(9(5-7)15(21)22)27-29(25,26)28-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,25,26) |
InChI Key |
QUTUMPWTNFFUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
bis(2,4-dinitrophenyl) phosphate |
Origin of Product |
United States |
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